molecular formula C7H8O3 B1281945 3-(Furan-3-yl)propanoic acid CAS No. 90048-04-7

3-(Furan-3-yl)propanoic acid

Cat. No. B1281945
CAS RN: 90048-04-7
M. Wt: 140.14 g/mol
InChI Key: SPRXJNFEKDNZEI-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a propanoic acid moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the reaction of ketones with the lithium salt of propynal diethyl acetal followed by treatment with sulfuric acid–methanol can yield 3(2H)-furanones, which are closely related to 3-(furan-3-yl)propanoic acid . Additionally, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been reported, which involves the hydroarylation of the carbon–carbon double bond in the presence of Brønsted superacid TfOH . These methods highlight the versatility of furan compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated and its structure was elucidated using various spectroscopic techniques, including UV, IR, NMR, HR-ESI-MS, and single-crystal X-ray diffraction . This demonstrates the importance of advanced analytical methods in determining the structure of furan-based compounds.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, 3-(4-Phenyl) benzoyl propionic acid has been used to synthesize different heterocyclic compounds, including furanones, by reacting with various nucleophiles . Furthermore, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by fungi has been reported, showcasing the potential of biocatalysis in the synthesis of chiral furan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against yeast-like fungi and bacteria has been studied, indicating their potential as antimicrobial agents . Additionally, the isolation of a furan fatty acid from Hevea brasiliensis latex using countercurrent chromatography has been described, highlighting the bioactive nature of furan fatty acids .

Scientific Research Applications

Antifungal and Antibacterial Properties

3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, a derivative of 3-(Furan-3-yl)propanoic acid, demonstrates significant antifungal and medium antibacterial activities. It exhibits potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis, making it a compound of interest in the development of new antimicrobial agents (Yang et al., 2018).

Synthesis and Antimicrobial Activity

Synthetic derivatives of 3-(Furan-2-yl)Propanoic Acid, such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, have shown good antimicrobial activity against yeast-like fungi Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents (Kalyaev et al., 2022).

Enzyme Catalysis

Pseudomonas cepacia lipase can catalyze esterification and transesterification reactions of 3-(furan-2-yl) propanoic acid/ethyl ester. This property is significant in synthesizing esters in various media, suggesting its potential in biocatalysis and green chemistry applications (Vidya & Chadha, 2010).

Synthesis of Amino Acids

3-(Furan-3-yl)propanoic acid derivatives have been used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids. These acids, with a furan nucleus, are synthesized with good yields, indicating their relevance in organic synthesis and pharmaceutical research (Kitagawa et al., 2004).

Furan Fatty Acid Isolation

Furan fatty acids, derived from plants like Hevea brasiliensis, have been isolated using techniques involving 3-(Furan-3-yl)propanoic acid. Their biological role and applications in food science and pharmacology are areas of ongoing research (Englert et al., 2016).

properties

IUPAC Name

3-(furan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRXJNFEKDNZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536285
Record name 3-(Furan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-3-yl)propanoic acid

CAS RN

90048-04-7
Record name 3-(Furan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(furan-3-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Kitagawa, D Khandmaa, A Fukumoto… - Chemical and …, 2004 - jstage.jst.go.jp
Racemic 2-amino-3-(heteroaryl) propanoic acids (1), mostly with a furan or thiophene nucleus as a heteroaryl group, were synthesized in 48—94% yield by the reduction of 3-(heteroaryl…
Number of citations: 6 www.jstage.jst.go.jp
S Sivanathan, F Körber, JA Tent… - The Journal of …, 2015 - ACS Publications
Phenyllactic acids are found in numerous natural products as well as in active substances used in medicine or plant protection. Enantiomerically pure phenyllactic acids are available by …
Number of citations: 14 pubs.acs.org
X Ji, M Su, J Wang, G Deng, S Deng, Z Li… - European journal of …, 2014 - Elsevier
A series of novel hetero-aromatic moieties substituted α-amino pyrrole-2-carbonitrile derivatives was designed and synthesized based on structure–activity relationships (SARs) of …
Number of citations: 37 www.sciencedirect.com
T Masquelin, E Broger, K Müller, R Schmid… - Helvetica chimica …, 1994 - Wiley Online Library
Homogeneous asymmetric hydrogenation of a wide range of methyl and tert‐butyl (Z)‐2‐(acylamino)‐3‐(heteroaryl)acrylates (see 1a–f and 2a–d, f, g, resp.) catalyzed by …
Number of citations: 64 onlinelibrary.wiley.com
V Straniero - 2013 - air.unimi.it
Design and synthesis of novel bioactive peptides and peptidomimetics Page 1 UNIVERSITA’ DEGLI STUDI DI MILANO Doctorate School of Chemical Science and Technologies …
Number of citations: 4 air.unimi.it

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